molecular formula C20H24O5 B15388373 Saurulignan A

Saurulignan A

Cat. No.: B15388373
M. Wt: 344.4 g/mol
InChI Key: DIADZLCOROOTGN-QWHCGFSZSA-N
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Description

Saurulignan A is a lignan belonging to the Saurulignans A-E group, a class of plant secondary metabolites with diverse bioactivities . While its exact botanical source remains unspecified in available literature, it is structurally categorized as a diaryldimethylbutane lignan, a subclass characterized by two benzene rings linked via a dimethylbutane moiety . Current research highlights its structural novelty but lacks comprehensive data on its biological activity, synthesis, or absolute configuration, distinguishing it from other lignans in its group or related families .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C20H24O5/c1-12(6-14-4-5-16(21)18(8-14)23-3)13(2)7-15-9-19-20(10-17(15)22)25-11-24-19/h4-5,8-10,12-13,21-22H,6-7,11H2,1-3H3/t12-,13+/m0/s1

InChI Key

DIADZLCOROOTGN-QWHCGFSZSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC3=C(C=C2O)OCO3

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC3=C(C=C2O)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Saurulignan A and Analogues

Compound Structural Class Key Features Source
This compound Diaryldimethylbutane lignan Two benzene rings linked via dimethylbutane Unspecified
Saurulignan B Diaryldimethylbutane lignan Structural isomer; substituent variation Schisandra grandiflora
Saurulignan E Diaryldimethylbutane lignan Active antiplatelet agent Unspecified
Magnovatins A/B Cyclized lignans Acid-catalyzed cyclization products Unspecified
Machilus 237/238 4,800-O-8,80-seco-lignans Broken (seco) ring structure Machilus robusta
  • Diaryldimethylbutane Lignans : this compound shares a core structure with Saurulignans B and E but likely differs in hydroxylation patterns or stereochemistry, which may explain divergent bioactivities .
  • Cyclized Lignans: Magnovatins A/B, synthesized via acid-catalyzed cyclization, demonstrate how ring formation strategies expand lignan diversity .

Table 2: Bioactivity Comparison

Compound Activity Efficacy (IC50/EC50) Mechanism Insights
Saurulignan E Inhibits ATP/arachidonic acid-induced platelet aggregation Not quantified Potential cyclooxygenase modulation
Machilus 237/238 Anti-HIV replication 2.5 mM / 2 mM Targets viral entry or fusion
Machilus 231 Hepatoprotective (DL-galactosamine-induced damage) Increases cell viability by 40–60% Antioxidant or anti-apoptotic pathways
Schisandrin (DBCL lignan) Hepatoprotective, anticancer Varies by model CYP450 enzyme modulation
  • Anti-HIV Activity : Machilus seco-lignans (237/238) exhibit moderate potency, contrasting with this compound’s uncharacterized virological effects .
  • Hepatoprotection : Both Machilus 231 and Schisandra DBCL lignans (e.g., schisandrin) mitigate liver damage, a property yet to be explored in this compound .

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